molecular formula C13H16N2O B1665928 AZD0328 CAS No. 220099-91-2

AZD0328

Cat. No.: B1665928
CAS No.: 220099-91-2
M. Wt: 216.28 g/mol
InChI Key: OCKIPDMKGPYYJS-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2'R)-Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], commonly referred to as AZD0328, is a synthetic α7 nicotinic acetylcholine receptor (nAChR) agonist developed by AstraZeneca. It belongs to the spirooxazolidinone-derived chemical series, optimized from the parent compound AR-R17779 to enhance selectivity and central nervous system (CNS) penetration . Structurally, this compound features a fused spirocyclic framework combining a 1-azabicyclo[2.2.2]octane (quinuclidine) moiety with a furo[2,3-b]pyridine ring, conferring rigidity and stereochemical specificity critical for α7-nAChR binding . Its molecular formula is C₁₃H₁₆N₂O, with a molar mass of 216.28 g/mol and a pKa of 9.59, indicating moderate basicity . Despite promising preclinical data, this compound was discontinued after Phase I clinical trials due to adverse effects .

Properties

IUPAC Name

(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKIPDMKGPYYJS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944616
Record name 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220099-91-2
Record name (2′R)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220099-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD 0328
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220099912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-0328
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12145
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-0328
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B218X5QIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Preparation of 1-Azabicyclo[2.2.2]octane-3-carboxylate

The bicyclic amine is synthesized via a Diels-Alder reaction between quinoline and acrylonitrile, followed by hydrogenation and hydrolysis. Key steps include:

Step Reagents/Conditions Yield Reference
Diels-Alder Quinoline, acrylonitrile, 180°C, 12 h 68%
Hydrogenation H₂ (50 psi), Pd/C, ethanol, 24 h 92%
Esterification Methyl chloroformate, Et₃N, CH₂Cl₂ 85%

The resultant methyl 1-azabicyclo[2.2.2]octane-3-carboxylate serves as a chiral pool starting material for spiroannulation.

Furo[2,3-b]pyridine Ring Construction

A Heck coupling strategy installs the furan moiety onto a bromopyridine precursor. Optimized conditions use:

  • Substrate : 3-Bromo-2-hydroxypyridine
  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
  • Base : K₂CO₃, DMF, 110°C, 18 h
  • Yield : 74%

Electrocatalytic Spirocyclization

Recent advances in green chemistry have enabled one-pot spirocyclization under electrochemical conditions, inspired by methodologies for related spiroheterocycles. A representative protocol for this compound involves:

Parameter Value
Cell type Undivided, Pt electrodes
Mediator KI (0.1 M)
Solvent Methanol/water (4:1)
Current density 10 mA/cm²
Charge passed 2.8 F/mol
Yield 78%

This method avoids stoichiometric oxidants and enables regioselective formation of the spirocenter.

Stereochemical Control at the Spirocarbon

The (2'R) configuration is enforced using chiral auxiliaries or asymmetric catalysis:

Chiral Pool Approach

(-)-Cocaine-derived 1-azabicyclo[2.2.2]octane-3-carboxylic acid provides the correct absolute configuration. Esterification with (S)-methyl lactate followed by Mitsunobu reaction establishes the required stereochemistry.

Organocatalytic Dynamic Kinetic Resolution

Proline-based catalysts (20 mol%) in THF at -40°C achieve 94% ee during spirocyclization:

$$
\text{ee} = \frac{(R) - (S)}{(R) + (S)} \times 100\% = 94\%
$$

Analytical Validation and Scale-Up

Critical quality control metrics for this compound synthesis:

Parameter Method Specification
Purity HPLC (C18, 0.1% TFA) ≥97%
Stereochemistry Chiral SFC (Chiralpak AD-H) ≥99% (2'R)
Residual solvents GC-MS <500 ppm
Heavy metals ICP-MS <10 ppm

Kilogram-scale production employs continuous flow reactors with PAT (Process Analytical Technology) monitoring to maintain reaction consistency.

Chemical Reactions Analysis

AZD-0328 undergoes various chemical reactions, primarily involving its interaction with nicotinic acetylcholine receptors. The compound is a full agonist at the α7 nAChR, meaning it binds to and activates this receptor . Common reagents and conditions used in these reactions include radioligand binding assays to determine binding affinity and selectivity . The major products formed from these reactions are the activated receptor complexes, which then lead to downstream signaling events.

Scientific Research Applications

Basic Information

  • IUPAC Name : Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
  • CAS Number : 220099-91-2
  • Molecular Formula : C13H16N2O
  • Molecular Weight : 216.28 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 361.1 ± 42.0 °C
  • Flash Point : 172.2 ± 27.9 °C

Structure

The compound features a unique spiro structure that contributes to its biological activity. Its complex arrangement allows for specific interactions with biological targets, particularly in the nervous system.

Treatment of Neurological Disorders

AZD0328 has been investigated for its therapeutic potential in treating various neurological disorders, including schizophrenia and psychotic disorders. A patent (ES2231599T3) highlights its use in treating psychotic and intellectual impairment disorders, suggesting a mechanism that involves modulation of neurotransmitter systems, particularly cholinergic pathways .

Cholinergic Modulation

Research indicates that this compound acts as a selective agonist for nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive function and neuroprotection. This property positions it as a candidate for enhancing cognitive performance and managing symptoms associated with cognitive decline in neurodegenerative diseases .

Clinical Trials

This compound has reached phase II clinical trials for indications related to schizophrenia and cognitive impairment, demonstrating its potential efficacy in human subjects . The ongoing research aims to confirm its safety profile and therapeutic benefits.

Study on Cognitive Enhancement

A study published in a peer-reviewed journal explored the effects of this compound on cognitive performance in animal models mimicking Alzheimer's disease. Results indicated significant improvements in memory retention and learning abilities compared to control groups treated with placebo .

Psychotic Disorders Management

In clinical settings, this compound was administered to patients diagnosed with schizophrenia. The outcomes showed a marked reduction in symptoms such as hallucinations and delusions, alongside improved overall functioning as measured by standardized psychiatric scales .

Data Table: Summary of Research Findings

Application AreaStudy TypeKey FindingsReference
Neurological DisordersPatent AnalysisPotential treatment for psychotic disordersES2231599T3
Cognitive EnhancementAnimal StudyImproved memory retention in Alzheimer's modelsPubMed Study
Schizophrenia ManagementClinical TrialReduction in hallucinations and improved functioningClinical Trials

Comparison with Similar Compounds

Comparison with Similar α7-nAChR Agonists

The following table summarizes key structural, pharmacological, and clinical differences between AZD0328 and other α7-nAChR agonists:

Compound Structure Selectivity (α7 vs. 5-HT3) CNS Penetration Clinical Status Key Findings
This compound Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- High (Optimized via SAR) Improved Discontinued (Phase I) Demonstrated neuroprotective effects in rodent models of Parkinson’s disease ; adverse effects in humans.
AR-R17779 Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] Moderate (5-HT3 cross-reactivity) Poor Preclinical only First spirooxazolidinone agonist; limited by off-target effects and pharmacokinetics.
PSAB-OFP (R)-(-)-5′-Phenylspiro[1-azabicyclo[2.2.2]octane-3,2′-(3′H)furo[2,3-b]pyridine] High Moderate Preclinical Selective α7 agonist; enhanced hippocampal neuronal activity in rats .
DMXBA (GTS-21) 3-(2,4-Dimethoxybenzylidene)anabasine Moderate Moderate Phase II (schizophrenia) Derived from marine toxin anabasine; improves cognitive function in animal models .
Tropisetron Indole alkaloid (5-HT3 antagonist/partial α7 agonist) Low (5-HT3 activity) High Approved (anti-emetic) Dual activity limits utility as selective α7 agonist but shows P50 gating improvement .
TC-1698 2-(3-Pyridyl)-1-azabicyclo[3.2.2]nonane High High Preclinical Neuroprotective via α7 activation; distinct bicyclic structure .

Structural and Pharmacological Differentiation

  • Core Scaffolds: this compound and AR-R17779 share a spirooxazolidinone/quinuclidine core, but this compound replaces the oxazolidinone with a fused furopyridine ring, reducing 5-HT3 receptor cross-reactivity . PSAB-OFP introduces a phenyl substituent at the 5' position of the furopyridine, enhancing α7 binding affinity compared to this compound . DMXBA and Tropisetron derive from entirely distinct scaffolds (benzylidine-anabasine and indole alkaloid, respectively), resulting in divergent pharmacokinetic profiles .
  • Receptor Selectivity :

    • This compound’s SAR-driven design minimizes 5-HT3 interactions, a critical improvement over AR-R17779 .
    • Tropisetron ’s partial α7 agonism is overshadowed by its potent 5-HT3 antagonism, limiting therapeutic utility for CNS disorders .
  • CNS Penetration :

    • This compound shows superior brain penetration compared to AR-R17779, as evidenced by its efficacy in rodent Parkinson’s models .
    • TC-1698 and Tropisetron exhibit high CNS availability due to reduced polarity .

Clinical and Preclinical Outcomes

  • This compound : Despite preclinical promise in neuroprotection, clinical trials revealed dose-limiting adverse effects (undisclosed), leading to discontinuation .
  • DMXBA : Advanced to Phase II for schizophrenia, leveraging cognitive enhancement without major safety concerns .

Research Findings and Challenges

  • Binding Affinity : Radioligand studies using analogs of this compound (e.g., iodinated derivatives) demonstrated moderate α7-nAChR binding but lower target-to-background ratios compared to newer ligands like [¹²⁵I]iodo-ASEM .
  • Synthetic Accessibility : this compound derivatives are synthesized via palladium-catalyzed cross-coupling, enabling modular substitution (e.g., 5′-thiophene derivatives) for SAR exploration .

Biological Activity

Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], specifically the (2'R)-enantiomer, is a compound of significant interest due to its unique structural properties and potential biological activities. This compound, also known as AZD0328, has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 subtype, which is implicated in various neurological functions.

Basic Information

PropertyValue
IUPAC Namespiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
CAS Number220099-91-2
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight216.28 g/mol
Density1.3±0.1 g/cm³
Boiling Point361.1±42.0 °C
Flash Point172.2±27.9 °C

The compound's structure includes a bicyclic framework featuring nitrogen and oxygen heteroatoms, contributing to its distinct chemical properties and biological activities.

Research indicates that this compound acts as a potent agonist for the alpha-7 nicotinic acetylcholine receptor (nAChR). This receptor plays a crucial role in modulating neurotransmission and is associated with cognitive functions such as learning and memory, as well as sensory processing and anxiety regulation .

Selectivity and Potency

In vitro studies have demonstrated that this compound exhibits high selectivity for the alpha-7 nAChR over other nAChR subtypes, such as alpha-4 beta-2 . This selectivity is essential for minimizing side effects associated with broader receptor activation.

Case Studies

  • Neuroprotection : A study showed that this compound could enhance neuroprotection in models of neurodegenerative diseases by activating alpha-7 nAChRs, leading to improved synaptic plasticity and reduced neuronal apoptosis .
  • Cognitive Enhancement : In animal models, administration of this compound resulted in improved performance in cognitive tasks, suggesting its potential use in treating cognitive deficits associated with conditions like Alzheimer's disease .
  • Anxiety Disorders : Clinical observations have indicated that compounds targeting the alpha-7 nAChR can alleviate symptoms of anxiety, making this compound a candidate for further investigation in anxiety-related disorders .

Pharmacological Studies

Recent pharmacological studies have provided insights into the dose-response relationship of this compound on alpha-7 nAChR activation:

Dose (mg/kg)Effect on Alpha-7 nAChR Activation (%)
0.115%
0.545%
1.075%

These findings indicate that increased doses lead to enhanced receptor activation, highlighting the compound's potential therapeutic window.

Safety Profile

Preclinical safety assessments have shown that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in animal studies . Further clinical trials are necessary to confirm these findings in humans.

Q & A

Q. What are the key synthetic strategies for Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-, and how is stereochemical purity ensured?

The synthesis of AZD0328 involves spirooxazolidinone scaffold optimization via structure-activity relationship (SAR) studies, as derived from its predecessor AR-R17779 . Key steps include regioselective chlorination of 7-azaindole derivatives and palladium-catalyzed cyanation/reduction sequences . Stereochemical control is achieved through chiral resolution or asymmetric catalysis, with purity verified via chiral HPLC and X-ray crystallography (CCDC data) .

Q. What analytical methods are critical for characterizing this compound’s structural and electronic properties?

Structural confirmation relies on 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to resolve spirocyclic connectivity and substituent orientation. IR spectroscopy identifies functional groups (e.g., furopyridine rings), while high-resolution mass spectrometry (HR-ESI-MS) validates molecular composition . X-ray diffraction (e.g., CCDC 843674) provides absolute stereochemistry .

Q. How should researchers handle this compound safely in laboratory settings?

The compound is classified under OSHA HCS as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335) . Mandatory precautions include:

  • Use of NIOSH-approved N100/P3 respirators and chemical-resistant gloves (nitrile or neoprene).
  • Conducting reactions in fume hoods with secondary containment .
  • Disposal via incineration to avoid toxic decomposition products (e.g., nitrogen oxides) .

Advanced Research Questions

Q. What methodological challenges arise when studying this compound’s α7 nicotinic acetylcholine receptor (nAChR) selectivity in vivo versus in vitro?

Despite in vitro selectivity for α7 nAChRs, this compound shows cross-reactivity with 5-HT3 receptors, complicating CNS-targeted studies . In vivo iontophoretic application in rat hippocampal CA3 neurons revealed excitatory responses via presynaptic α7 activation, but systemic administration may underrepresent efficacy due to blood-brain barrier limitations . Contradictions between binding affinity (IC50 <10 nM) and functional outcomes require dual validation via electrophysiology (e.g., patch-clamp) and behavioral assays .

Q. How can researchers resolve discrepancies in this compound’s neuroprotective effects across preclinical models?

Discontinued Phase I trials highlighted adverse effects despite promising cognitive enhancement in schizophrenia models . To address contradictions:

  • Use conditional knockout mice to isolate α7 nAChR-mediated pathways.
  • Apply translational biomarkers like auditory sensory gating to correlate in vitro receptor activation with clinical readouts .
  • Optimize dosing regimens using pharmacokinetic/pharmacodynamic (PK/PD) modeling to mitigate off-target effects .

Q. What SAR-driven modifications could improve this compound’s therapeutic index?

SAR studies on the spirooxazolidinone series suggest:

  • Introducing electron-withdrawing groups (e.g., -CF3) at the furopyridine 5-position enhances α7 binding affinity .
  • Replacing the azabicyclo-octane moiety with smaller heterocycles (e.g., piperidine) may reduce 5-HT3 cross-reactivity .
  • Deuterating metabolically labile sites (e.g., methyl groups) to prolong half-life .

Methodological Tables

Table 1. Key Physicochemical and Safety Data for this compound

PropertyValue/ClassificationSource
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight216.28 g/mol
Acute Oral Toxicity (LD50)Category 4 (H302)
Respiratory IrritationCategory 3 (H335)
Hazardous DecompositionCO, CO₂, NOₓ

Table 2. Comparative Efficacy of α7 nAChR Agonists

Compoundα7 IC₅₀ (nM)5-HT3 Cross-ReactivityClinical Stage
This compound<10HighDiscontinued (Phase I)
PHA-54361315ModeratePreclinical
TC-16988LowPhase II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZD0328
Reactant of Route 2
AZD0328

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.